molecular formula C9H10Cl2F3N B13597810 {[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride

{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride

Katalognummer: B13597810
Molekulargewicht: 260.08 g/mol
InChI-Schlüssel: FHWSWQBTKGRNKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable component in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of {[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride typically involves multiple steps. One common method includes the use of Friedel-Crafts acylation followed by a Clemmensen reduction . The process begins with the acylation of a suitable aromatic compound, followed by the reduction of the acyl group to an alkane.

Analyse Chemischer Reaktionen

{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of {[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to the desired biological or chemical effects . The pathways involved in these interactions are often complex and depend on the specific application of the compound.

Vergleich Mit ähnlichen Verbindungen

{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride can be compared to other compounds containing trifluoromethyl groups, such as trifluoromethane and 1,1,1-trifluoroethane . While these compounds share the trifluoromethyl group, this compound is unique due to the presence of the chlorine and amine groups, which contribute to its distinct chemical and biological properties.

Similar Compounds

Eigenschaften

Molekularformel

C9H10Cl2F3N

Molekulargewicht

260.08 g/mol

IUPAC-Name

1-[2-chloro-4-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H9ClF3N.ClH/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13;/h2-4,14H,5H2,1H3;1H

InChI-Schlüssel

FHWSWQBTKGRNKA-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=C(C=C(C=C1)C(F)(F)F)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.